(E)-ethyl 2-((2-(benzylsulfonyl)acetyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Description
(E)-ethyl 2-((2-(benzylsulfonyl)acetyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C20H20N2O5S2 and its molecular weight is 432.51. The purity is usually 95%.
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Mechanism of Action
Benzothiazoles
Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer effects .
Sulfonyl groups
The sulfonyl group (R-SO2-R’) is a functional group that is often involved in binding to proteins and enzymes, potentially altering their function .
Imine groups
The imine group (R1R2C=NR3) is a functional group that can participate in various chemical reactions, including hydrolysis, reduction, and addition reactions .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action, which are currently unknown. Given the biological activities associated with benzothiazoles, it might have antimicrobial, antifungal, or anticancer effects .
Properties
IUPAC Name |
ethyl 2-(2-benzylsulfonylacetyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c1-3-27-19(24)15-9-10-16-17(11-15)28-20(22(16)2)21-18(23)13-29(25,26)12-14-7-5-4-6-8-14/h4-11H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLHOVZXJLJRDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)CS(=O)(=O)CC3=CC=CC=C3)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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